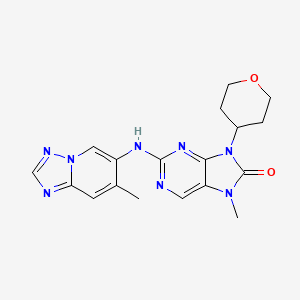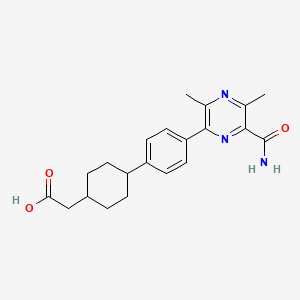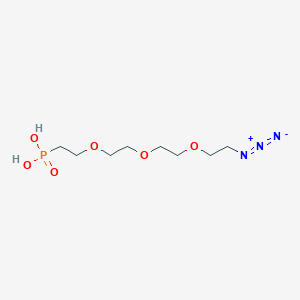
Azido-PEG3-phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-phosphonic acid is a PEG derivative containing an azide group and a phosphonic acid . The azide group enables Click Chemistry and the phosphonic acid can be a potential ligand choice . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound linker contains an azide group and a phosphonic acid . The azide group readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage . PEG-phosphate is surface reactive and can be used to modify metal oxide surfaces such as titanium dioxide, aluminum oxide, and iron oxide .Molecular Structure Analysis
The molecular formula of this compound is C8H18N3O6P . The molecular weight is 283.2 g/mol .Chemical Reactions Analysis
The azide group in this compound readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage . This reaction is often utilized in the formation of DNA or RNA bioconjugates .Physical and Chemical Properties Analysis
This compound is a solid powder with a molecular weight of 283.2 g/mol . It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .科学的研究の応用
Biomedical Applications : Azido-PEG3-phosphonic acid modified nanoparticles are used for drug delivery and biomedical applications. For instance, Fe3O4 magnetic nanoparticles functionalized with tetraphosphonate cavitand and polyethylene glycol (PEG) via click-chemistry showed potential in drug delivery systems (Tudisco et al., 2013).
Synthesis of Phosphonic Acids : The compound has been used in the synthesis of various phosphonic acids, which have diverse applications including in drug and pro-drug development, bone targeting, and the design of supramolecular materials (Öhler & Kotzinger, 1993).
Surface Coating and Nanoparticle Stabilization : It serves as a coating material for metal oxide nanoparticles and surfaces, enhancing colloidal stability and biocompatibility, useful in nanomaterials and nanomedicine (Berret & Graillot, 2022).
Antiviral Research : Research into the synthesis of this compound derivatives has been conducted for potential antiviral applications, although the effectiveness varies (Freeman et al., 1992).
Polymer Synthesis and Functionalization : It is used in the synthesis and functionalization of polymers, particularly in creating phosphonic acid-terminated poly(ethylene glycol) (PEG) which has applications in creating stable, water-dispersible nanomaterials (Kurowska et al., 2022).
Nanoparticle Pharmacokinetics : The compound plays a role in enhancing the pharmacokinetics of nanoparticles, as evidenced by studies involving iron-based contrast agents for magnetic resonance imaging (MRI) (Ramniceanu et al., 2016).
作用機序
Target of Action
Azido-PEG3-phosphonic acid is a PEG derivative containing an azide group and a phosphonic acid . The azide group enables Click Chemistry, and the phosphonic acid can be a potential ligand choice .
Mode of Action
This compound acts as a non-cleavable linker for bio-conjugation . It contains an azide group and a -PO3H2 group linked through a linear PEG chain . The azide group enables Click Chemistry, a powerful tool for bioconjugation, including the attachment of drugs to carriers, the immobilization of biomolecules to solid supports, and the specific labeling of proteins .
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could enhance its bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . .
将来の方向性
Azido-PEG3-phosphonic acid is a promising compound for bio-conjugation and drug delivery applications . Its azide group enables Click Chemistry, making it a versatile linker in the synthesis of complex molecules . The phosphonic acid group also offers potential as a ligand choice . Future research may explore these properties further.
生化学分析
Biochemical Properties
Azido-PEG3-phosphonic acid plays a role in biochemical reactions through its azide group and phosphonic acid. The azide group enables Click Chemistry, a powerful tool for bioconjugation . The phosphonic acid can potentially interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of this compound is largely related to its azide group and phosphonic acid. The azide group enables Click Chemistry, which can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTIPXPOWKYOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
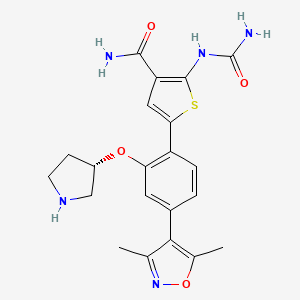
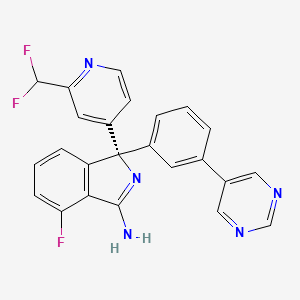
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

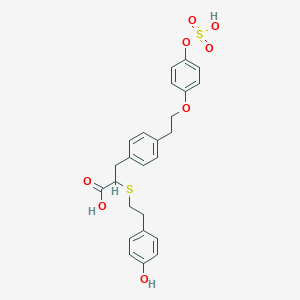
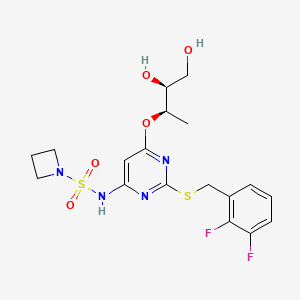
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)
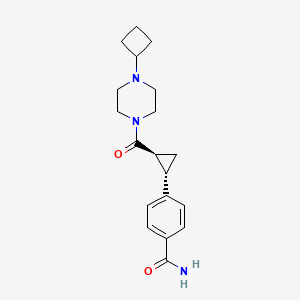
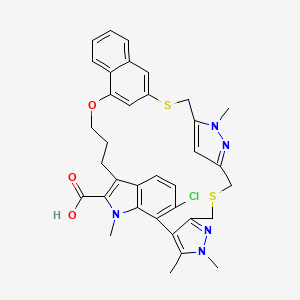

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
